molecular formula C11H13NOS B1366542 5-Tert-butyl-1,3-benzoxazole-2-thiol CAS No. 53146-48-8

5-Tert-butyl-1,3-benzoxazole-2-thiol

Cat. No.: B1366542
CAS No.: 53146-48-8
M. Wt: 207.29 g/mol
InChI Key: OIOGHWZPVMHTEA-UHFFFAOYSA-N
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Description

5-Tert-butyl-1,3-benzoxazole-2-thiol is a heterocyclic compound that belongs to the benzoxazole family. This compound is characterized by the presence of a benzoxazole ring substituted with a tert-butyl group at the 5-position and a thiol group at the 2-position. It is known for its applications in various fields, including materials science and medicinal chemistry.

Mechanism of Action

Target of Action

It’s noted that similar compounds have shown antifungal activity , suggesting potential targets within fungal organisms

Mode of Action

It’s possible that the compound interacts with its targets to inhibit their function, leading to its antifungal effects

Biochemical Pathways

Given its potential antifungal activity , it may interfere with essential biochemical pathways in fungi, such as cell wall synthesis or ergosterol metabolism. More research is needed to confirm these hypotheses and identify the specific pathways affected.

Result of Action

Based on its potential antifungal activity , it may lead to the disruption of essential cellular processes in fungi, resulting in their death

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compoundIt’s worth noting that many compounds of this class are stable at room temperature , which may also apply to 5-Tert-butyl-1,3-benzoxazole-2-thiol

Biochemical Analysis

Biochemical Properties

5-Tert-butyl-1,3-benzoxazole-2-thiol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to exhibit antifungal activity similar to the standard drug voriconazole against Aspergillus niger . The compound’s interaction with enzymes and proteins can lead to inhibition or activation, affecting various biochemical pathways.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that benzoxazole derivatives, including this compound, exhibit antitumor activities against cell lines such as HeLa, A549, and MCF-7 . These effects are mediated through alterations in cell signaling and gene expression, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. The compound’s antifungal activity, for example, is attributed to its ability to bind to fungal enzymes, disrupting their function . Additionally, its antitumor effects are mediated through interactions with cellular proteins that regulate cell growth and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that benzoxazole derivatives maintain their biological activity over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antifungal and antitumor activities. At higher doses, it can cause toxic or adverse effects. Studies have shown that benzoxazole derivatives can induce toxicity at high concentrations, leading to cellular damage and impaired function . It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s antifungal and antitumor activities are mediated through its effects on metabolic pathways that regulate cell growth and survival . By modulating these pathways, this compound can alter cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity. The distribution of this compound within tissues also affects its therapeutic potential and toxicity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its effects on cellular processes. Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Tert-butyl-1,3-benzoxazole-2-thiol typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned steps, with optimization for yield and purity.

Types of Reactions:

    Oxidation: The thiol group in this compound can undergo oxidation to form disulfides.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.

    Cyclization: The benzoxazole ring can be involved in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

    Cyclization: Catalysts like copper(I) iodide and bases such as potassium carbonate are often employed.

Major Products:

    Disulfides: Formed from the oxidation of the thiol group.

    Substituted Benzoxazoles: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

5-Tert-butyl-1,3-benzoxazole-2-thiol has several applications in scientific research:

Comparison with Similar Compounds

    Benzoxazole-2-thiol: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.

    5-Methyl-1,3-benzoxazole-2-thiol: Substituted with a methyl group instead of a tert-butyl group, affecting its steric and electronic properties.

Uniqueness: 5-Tert-butyl-1,3-benzoxazole-2-thiol is unique due to the presence of the bulky tert-butyl group, which influences its solubility, reactivity, and interaction with other molecules. This makes it particularly useful in applications requiring specific steric and electronic characteristics.

Properties

IUPAC Name

5-tert-butyl-3H-1,3-benzoxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOS/c1-11(2,3)7-4-5-9-8(6-7)12-10(14)13-9/h4-6H,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOGHWZPVMHTEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445027
Record name 5-tert-butyl-1,3-benzoxazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53146-48-8
Record name 5-tert-butyl-1,3-benzoxazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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